molecular formula C12H15BrN2O B1339705 1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone CAS No. 678996-43-5

1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone

Cat. No. B1339705
CAS RN: 678996-43-5
M. Wt: 283.16 g/mol
InChI Key: WNWHREPVSZJEPA-UHFFFAOYSA-N
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Description

1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone is a chemical compound that belongs to the class of aryl piperazines, which are known for their diverse pharmacological properties. Aryl piperazines are often explored for their potential as therapeutic agents, particularly in the realm of central nervous system disorders such as schizophrenia and depression .

Synthesis Analysis

The synthesis of related aryl piperazine derivatives has been reported in various studies. For instance, a compound with a similar structure, 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, was synthesized using a microwave-assisted click chemistry approach, which is known for its efficiency and eco-friendliness . Another study reported the synthesis of 1,4-bis(3'-bromopropionyl)piperazine-2,3-14C, which involved a Schotten-Bauman reaction, a method that could potentially be adapted for the synthesis of 1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone .

Molecular Structure Analysis

The molecular structure of aryl piperazine derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and MS, as well as X-ray diffraction analysis . These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Aryl piperazines can undergo various chemical reactions, including cyclocondensation and reactions with different reagents to form new compounds. For example, the synthesis of 2-[4-((4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol involved the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine . Such reactions are crucial for the modification of the core piperazine structure to yield derivatives with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of aryl piperazine derivatives, such as thermal stability, can be analyzed using techniques like TGA and DSC. The crystal structure and intermolecular interactions can be studied using X-ray diffraction and Hirshfeld surface analysis . These properties are important for understanding the compound's behavior in different environments and for its formulation into dosage forms.

Relevant Case Studies

Several studies have evaluated the pharmacological potential of aryl piperazine derivatives. For instance, a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones were synthesized and evaluated for their antipsychotic activity. Some of these compounds showed promising profiles with significant anti-dopaminergic and anti-serotonergic activity, which could be relevant for the development of new antipsychotic drugs . Molecular docking studies and QSAR analysis further supported the observed pharmacological effects and provided insights into the interaction of these compounds with biological targets such as the human dopamine D2 receptor .

Scientific Research Applications

Crystal Structure and Molecular Interactions

The study of hydrogen-bonding patterns in enaminones, including derivatives similar to 1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone, reveals bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups. This interaction establishes a six-membered hydrogen-bonded ring and leads to the formation of centrosymmetric dimers. Further, weak C-H...Br interactions link the molecules into chains, while additional weak Br...O, C-H...π, and C-H...O interactions stabilize the crystal structures (Balderson et al., 2007).

Antipsychotic Potential

Research on biphenyl moiety linked with aryl piperazine, closely related to 1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone, has been conducted to evaluate their pharmacological evaluation for antipsychotic activity. Notably, some derivatives exhibited considerable anti-dopaminergic and anti-serotonergic activity in behavioral models, suggesting their potential as antipsychotic agents. The pharmacological evaluation was supported by computational studies including QSAR and docking studies with the human dopamine D2 receptor, indicating the relevance of these compounds in designing antipsychotic drugs (Bhosale et al., 2014).

Antitumor Activity

A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, closely related to the compound of interest, has been synthesized and investigated for their potential anticancer activities. Some compounds demonstrated promising antiproliferative agents against MCF-7 breast cancer cells, comparing favorably with cisplatin, a known anticancer drug. These findings underscore the potential of these derivatives in cancer therapy (Yurttaş et al., 2014).

Antimicrobial and Antifungal Properties

Chalcones synthesized from reactions involving compounds akin to 1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone have been evaluated for antimicrobial activity. These derivatives showcased potent activity against Gram-positive bacteria, Staphylococcus aureus, Escherichia coli, and demonstrated a strong antifungal effect against Candida albicans, highlighting their potential in addressing microbial and fungal infections (Tomar et al., 2007).

Safety and Hazards

While specific safety and hazard information for “1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone” is not available, compounds with similar structures have been associated with certain hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

1-[4-(4-bromophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWHREPVSZJEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550498
Record name 1-[4-(4-Bromophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone

CAS RN

678996-43-5
Record name 1-[4-(4-Bromophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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